Balfourodinium
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Overview
Description
Balfourodinium is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Scientific Research Methodologies : One study discusses the early history of anthropology at Oxford University, particularly the work of Henry Balfour, who was concerned with human origins. Balfour's methodologies emphasized the physicality of things to chart the linking threads of design and form in ‘distributed objects’ (Larson, 2007).
Data Management in Scientific Communities : A paper outlines the challenges in managing highly distributed, virtual data systems for scientific research. It describes a software framework called OODT that supports large, distributed, virtual scientific communities, addressing key software engineering challenges in data management (Mattmann et al., 2006).
Historical Perspectives in Science : The history and development of scientific research are explored in several papers. For example, a study discusses the role of Isaac Bayley Balfour, a systematist specializing in Sino-Himalayan plants, in the identification and use of Sphagnum moss for wound dressings during the Great War (Ayres, 2015).
Application of Scientific Findings in Clinical Practice : Another aspect of scientific research is the application of basic research findings in real-world settings, known as translational research. Nurse scientists, for example, apply findings from clinical settings in their research, emphasizing the importance of this approach in healthcare science (Grady, 2010).
Ethical Considerations in Scientific Research : The ethical aspects of scientific research, especially in relation to animal research, are also a topic of interest. This includes discussions on the role of animal research in scientific and medical advances and the ethical debates surrounding it (Festing & Wilkinson, 2007).
properties
CAS RN |
38487-24-0 |
---|---|
Molecular Formula |
C17H22NO4+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(2R)-4,8-dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol |
InChI |
InChI=1S/C17H22NO4/c1-17(2,19)13-9-11-15(21-5)10-7-6-8-12(20-4)14(10)18(3)16(11)22-13/h6-8,13,19H,9H2,1-5H3/q+1/t13-/m1/s1 |
InChI Key |
OQZCPLGYHZLFBM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
Canonical SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC)O |
Other CAS RN |
38487-24-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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